- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-Benzyl-2-oxazolidone structure
상품 이름:(S)-4-Benzyl-2-oxazolidone
(S)-4-Benzyl-2-oxazolidone 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-4-Benzyloxazolidin-2-one
- S-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
- (4S)-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
- (S)-
- (S)-(-)-4-Benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
- (-)-4-Benzyl-2-oxazolidinone
- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-Benzyloxazolidin-2-one
- (4S)-Benzyloxazolidin-2-one
- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-2-oxazolidone
- (S)-4-Benzyloxy-2-azolidinone
- (S)-4-Phenylmethyl-2-oxazolidinone
- 4-(S)-Benzyl-2-oxazolidinone
- 4S-(Phenylmethyl)oxazolidin-2-one
- 4S-Benzyloxazolidin-2-one
- DTXSID00352970
- NS00077853
- SCHEMBL4328
- 4-Benzyl-1,3-oxazolidin-2-one #
- EC46HZ6ALH
- HY-41882
- 4-(S)-benzyl-oxazolidin-2-one
- 4-Benzyl-2-oxazolidinone, (S)-(-)-
- Q-102352
- 4-(S)-benzyloxazolidin-2-one
- 4(S)-(-)-benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone
- 90719-32-7
- (4S)-(-)-4-benzyl-2-oxazolidinone
- (S)-(-)-4-Benzyl-2-oxazolidineone
- MFCD00064496
- (S)-4-Benzyl-2-oxazolidinone, 99%
- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
- CHEBI:194622
- (S)(-)-4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
- (s)-4-benzyl-oxazolidin-2-one
- (4S)4-benzyl-1,3-oxazolidin-2-one
- EN300-80370
- (S)-4-Benzyl-1,3-Oxazolidine-2-One
- (S)(-)4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
- PS-6113
- 4(S)-benzyl-2-oxazolidinone
- (4S)-4-benzyl 1,3-oxazolidinone
- (4S)-4-benzyl-2-oxazolidinone
- (S)-4-benzyloxazolidinone
- (s)-(+)-4-benzyl-2-oxazolidinone
- AKOS015839020
- (S)-4-benzyl oxazolidinone
- B1754
- DB-005562
- (4S)-4-benzyl oxazolidine-2-one
- (S)-4-benzyl-oxazolidine-2- one
- AC-4357
- 4(S)-phenylmethyl-2-oxazolidinone
- Z1222283104
- (S)-4-benzyl-oxazolidine-2-one
- CS-D1593
- s-(+)-4-benzyl-2-oxazolidinone
-
- MDL: MFCD00064496
- 인치: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- InChIKey: OJOFMLDBXPDXLQ-VIFPVBQESA-N
- 미소: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
- BRN: 3649667
계산된 속성
- 정밀분자량: 177.07900
- 동위원소 질량: 177.078979
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 2
- 복잡도: 187
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.7
- 상호 변형 이기종 수량: 2
- 토폴로지 분자 극성 표면적: 38.3
실험적 성질
- 색과 성상: Powder
- 밀도: 1.1607 (rough estimate)
- 융해점: 86-88 °C (lit.)
- 비등점: 398.8°C at 760 mmHg
- 플래시 포인트: 195℃
- 굴절률: -14.5 ° (C=5, MeOH)
- 수용성: Insoluble in water.
- PSA: 38.33000
- LogP: 1.66630
- 광학 활성: [α]20/D −63°, c = 1 in chloroform
- 비선광도: -62 º (C=1, CHCl3)
- 민감성: Hygroscopic
- 용해성: 물에 녹지 않다
(S)-4-Benzyl-2-oxazolidone 보안 정보
- 제시어:경고
- 신호어:Warning
- 피해 선언: H316-H320
- 경고성 성명: P264-P305+P351+P338+P337+P313-P332+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S24/25
- 포카표 F사이즈:3-10
-
위험물 표지:
- 저장 조건:Inert atmosphere,Room Temperature
- 위험 용어:R36/37/38
(S)-4-Benzyl-2-oxazolidone 세관 데이터
- 세관 번호:29349990
- 세관 데이터:
중국 세관 번호:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
(S)-4-Benzyl-2-oxazolidone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A104875-10g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 10g |
$6.0 | 2025-02-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 97% | 1000g |
¥1176 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |
(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |
90719-32-7 | 99% | 25g |
¥6391.00 | 2023-06-02 | |
eNovation Chemicals LLC | D401961-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 97% | 500g |
$450 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 99% | 25g |
¥65.0 | 2023-04-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 100g |
¥81.0 | 2024-04-17 | |
Enamine | EN300-80370-10.0g |
(4S)-4-benzyl-1,3-oxazolidin-2-one |
90719-32-7 | 95.0% | 10.0g |
$32.0 | 2025-02-20 | |
Ambeed | A104875-500g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 500g |
$89.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |
(4S)-4-benzyloxazolidin-2-one |
90719-32-7 | 97% | 250g |
¥ 257.00 | 2023-04-13 | |
eNovation Chemicals LLC | D689970-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 98% | 500g |
$120 | 2023-09-03 |
(S)-4-Benzyl-2-oxazolidone 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
참조
- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivativeMolecules, 2014, 19(6), 7429-7439,
합성회로 3
반응 조건
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
참조
- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gelTetrahedron Letters, 1998, 39(27), 4869-4870,
합성회로 4
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Toluene
참조
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
합성회로 5
반응 조건
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active AzacyclesOrganic Letters, 2015, 17(10), 2412-2415,
합성회로 6
반응 조건
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C
참조
- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanesJournal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43,
합성회로 7
반응 조건
1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
참조
- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl DerivativesAngewandte Chemie, 2012, 51(22), 5395-5399,
합성회로 8
반응 조건
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
참조
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
합성회로 9
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis2009, , ,,
합성회로 10
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux
참조
- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethersTetrahedron, 2015, 71(15), 2210-2221,
합성회로 11
반응 조건
1.1 Reagents: Sodium methoxide ; 20 min, 135 °C
참조
- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliariesMolecules, 2011, 16, 8803-8814,
합성회로 12
반응 조건
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
참조
- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probeTetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648,
합성회로 13
반응 조건
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
참조
- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen BondsJournal of the American Chemical Society, 2009, 131(25), 8748-8749,
합성회로 14
반응 조건
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C
참조
- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to TosylacetyleneJournal of Organic Chemistry, 2014, 79(18), 8826-8834,
(S)-4-Benzyl-2-oxazolidone Raw materials
- Ethyl L-phenylalaninate hydrochloride
- L-(-)-Phenylalaninol
- Ethyl 1H-imidazole-1-carboxylate
- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone
- Di-tert-butyl dicarbonate
- Ethylene Glycol, Dehydrated
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester
- (S)-4-Benzyl-3-propionyl-2-oxazolidinone
- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-
(S)-4-Benzyl-2-oxazolidone Preparation Products
(S)-4-Benzyl-2-oxazolidone 공급 업체
Hubei Henglvyuan Technology Co., Ltd
골드 회원
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
주문 번호:90719-32-7
인벤토리 상태:0/0
재다:/
순결:/
마지막으로 업데이트된 가격 정보:Monday, 18 March 2024 14:56
가격 ($):0/0
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone
주문 번호:2473039
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:06
가격 ($):discuss personally
(S)-4-Benzyl-2-oxazolidone 관련 문헌
-
Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543
-
Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329
-
3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050
-
Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886
-
Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746
90719-32-7 ((S)-4-Benzyl-2-oxazolidone) 관련 제품
- 58917-85-4(Z-D-Phenylalaninol)
- 10289-05-1((S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate)
- 6372-14-1(N-Benzyloxycarbonyl-L-phenylalaninol)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 18795-02-3(1-naphthalen-1-ylnaphthalene-2-carboxylic Acid)
- 1354020-68-0((S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide)
- 2763955-96-8(4-{[(Benzyloxy)carbonyl]amino}-2-chloro-5-fluorobenzoic acid)
- 1805465-31-9(4-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-3-methylpyridine)
- 2194844-45-4(2-methyl-4-oxo-N-1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl-4H-pyrido1,2-apyrimidine-9-carboxamide)
- 1213968-04-7((R)-2-Amino-2-(3-fluorophenyl)ethanol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

순결:99%
재다:1kg
가격 ($):159.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

순결:99.9%
재다:200kg
가격 ($):문의